(S)-1-(2-Bromophenyl)Ethanol

Catalog No.
S1495065
CAS No.
114446-55-8
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Bromophenyl)Ethanol

CAS Number

114446-55-8

Product Name

(S)-1-(2-Bromophenyl)Ethanol

IUPAC Name

(1S)-1-(2-bromophenyl)ethanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1

InChI Key

DZLZSFZSPIUINR-LURJTMIESA-N

SMILES

CC(C1=CC=CC=C1Br)O

Canonical SMILES

CC(C1=CC=CC=C1Br)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)O

Asymmetric Catalysis:

(S)-1-(2-Bromophenyl)Ethanol can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can discriminate between different enantiomers of a substrate molecule, leading to the formation of a specific enantiomer in a chemical reaction. Studies have shown that (S)-1-(2-Bromophenyl)Ethanol can be used as a ligand in various asymmetric catalytic reactions, including the hydrogenation of alkenes and the aldol reaction [, ].

Medicinal Chemistry:

(S)-1-(2-Bromophenyl)Ethanol has been investigated for its potential medicinal properties. It has been shown to exhibit some biological activities, such as antibacterial and antifungal activity []. However, further research is needed to determine its potential therapeutic applications.

Material Science:

(S)-1-(2-Bromophenyl)Ethanol can be used as a building block for the synthesis of new materials. For example, it has been used to prepare liquid crystals with unique properties [].

(S)-1-(2-Bromophenyl)ethanol, also known as (S)-(-)-2-bromo-1-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula C8H9BrOC_8H_9BrO and a molar mass of approximately 201.06 g/mol. This compound features a bromine atom attached to a phenyl ring, specifically in the ortho position relative to the hydroxyl group. It is characterized by its melting point of 56-58°C and boiling point of 128°C at 15 mm Hg. The compound is recognized for its significance in organic synthesis and pharmaceutical applications, particularly as an intermediate for optically active compounds .

(S)-1-(2-Bromophenyl)ethanol can undergo various chemical transformations, including:

  • Oxidation: It can be oxidized to form 1-(2-bromophenyl)acetaldehyde or 1-(2-bromophenyl)acetic acid depending on the oxidizing agent used.
  • Reduction: This compound can be reduced to yield 1-(2-bromophenyl)ethane.
  • Nucleophilic Substitution: The bromine atom can be substituted with other functional groups using strong bases like sodium hydroxide or potassium tert-butoxide.

These reactions highlight its versatility in synthetic organic chemistry, enabling the formation of diverse derivatives and functionalized compounds.

(S)-1-(2-Bromophenyl)ethanol exhibits notable biological activities. It has been utilized as a test compound in studies evaluating its potential as a repellent against Aedes aegypti, the mosquito species known for transmitting diseases such as dengue and Zika virus. The compound's interactions with various enzymes and proteins suggest potential roles in biochemical pathways, influencing cellular processes and signaling mechanisms.

The synthesis of (S)-1-(2-Bromophenyl)ethanol typically involves several approaches:

  • Bromination of Phenethyl Alcohol: This method entails the bromination of phenethyl alcohol under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
  • Asymmetric Synthesis: A more advanced method involves asymmetric synthesis techniques, where specific catalysts are employed to enhance the yield and enantiomeric purity of the product. For example, utilizing dipropylene glycol dimethyl ether as a solvent in controlled reactions has yielded high enantiomeric excess .

(S)-1-(2-Bromophenyl)ethanol serves multiple applications across different fields:

  • Pharmaceuticals: It is an important intermediate in the synthesis of various optically active drugs, contributing to the development of therapeutic agents.
  • Material Science: The compound is utilized in synthesizing novel phosphines with sulfur-chelating arms, which have applications in catalysis and materials chemistry.
  • Biochemical Research: Its role as an end-capping reagent during polymer synthesis highlights its utility in creating complex materials with specific properties.

Studies involving (S)-1-(2-Bromophenyl)ethanol have revealed insights into its biochemical interactions. The compound has been shown to influence cellular signaling pathways and gene expression through binding interactions with specific biomolecules. These interactions can lead to changes in enzyme activity, affecting metabolic processes within cells. Such studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action against biological targets.

Several compounds share structural similarities with (S)-1-(2-Bromophenyl)ethanol, each exhibiting unique properties:

Compound NameCAS NumberKey Features
2-Bromophenethyl alcohol5411-56-3Similar structure; different bromine position affects reactivity.
1-(2-Chlorophenyl)ethanolNot AvailableChlorine atom instead of bromine; alters chemical properties.
1-(2-Fluorophenyl)ethanolNot AvailableFluorine presence significantly changes reactivity.
2-Amino-1-(2-bromophenyl)ethanol71095-20-0Incorporates an amino group; potential for different biological activity.

The uniqueness of (S)-1-(2-Bromophenyl)ethanol lies in its specific combination of functional groups and the position of the bromine substituent, which influences both its reactivity and biological interactions compared to these similar compounds .

Asymmetric Reduction Strategies

Enzymatic Reductions Using Carbonyl Reductases

Carbonyl reductases (CREDs) have emerged as powerful tools for enantioselective reductions of α-bromo ketones. Almac’s CESK-5000 enzyme kit demonstrated high efficiency in reducing 2-bromo-2-cyclohexen-1-one to (S)-2-bromo-2-cyclohexen-1-ol (99.8% ee) using a glucose/glucose dehydrogenase (GDH) cofactor system. Similarly, Lactobacillus kefiri ketoreductase achieved 94.3% conversion of a sterically hindered α-bromo ketone to (S)-1-(2-bromophenyl)ethanol at 85 g/L substrate loading, highlighting scalability.

Table 1: Enzymatic Reductions of α-Bromo Ketones

SubstrateEnzyme SourceCofactor SystemYield (%)ee (%)Reference
2-Bromo-cyclohexen-1-oneCRED A-601Glucose/GDH8899.8
α-BromoacetophenoneL. kefiri reductaseNADPH94.3>99.9
2-BromoacetophenonePurified CREDIPA93.593.5

Chiral Squaramide-Catalyzed Bromohydrin Formation

Chiral squaramide catalysts enable enantioselective oxetane ring-opening reactions. For example, phenanthryl-substituted squaramide 3a catalyzed the addition of TMSBr to 3-aryl oxetanes, yielding (S)-1-(2-bromophenyl)ethanol derivatives with 96–98% ee. Kinetic isotope effect (KIE) studies confirmed enantiocontrol arises from bromide delivery via hydrogen-bonding interactions.

Borane-Dimethyl Sulfide Complex-Mediated Reductions

Borane-dimethyl sulfide (BH₃·SMe₂) efficiently reduces α-bromo ketones. A THF-mediated reduction of 2-bromophenylacetic acid at 0°C produced 2-(2-bromophenyl)ethanol in 95% yield. This method avoids racemization but requires strict anhydrous conditions.

Catalyst Design and Mechanistic Insights

Role of (DHQD)₂PHAL in Bromohydroxylation

(DHQD)₂PHAL catalyzes enantioselective bromohydroxylation of cinnamyl alcohols using H₂O as a nucleophile, achieving up to 95% ee. The catalyst’s quinuclidine core stabilizes transition states via π-π interactions, favoring syn-addition of bromide and hydroxyl groups.

Hydrogen-Bond Donor (HBD) Catalyzed Oxetane Ring Openings

HBD catalysts like squaramides activate oxetanes through hydrogen bonding, enabling bromide attack at the less hindered carbon. Computational studies reveal a ΔΔG‡ of 2.1 kcal/mol between (R)- and (S)-transition states, rationalizing high enantioselectivity.

Lanthano-Phosphotungstate POM Catalysts for Oxidation Reactions

K₁₁[Pr(PW₁₁O₃₉)₂] catalyzes alcohol oxidations using H₂O₂, achieving turnover numbers (TON) >400. The Pr³⁺ center facilitates O–H bond activation, while the phosphotungstate framework stabilizes reactive intermediates.

Table 2: Catalyst Performance in Oxidation/Reduction Reactions

CatalystReaction TypeSubstrateTONee (%)Reference
K₁₁[Pr(PW₁₁O₃₉)₂]Alcohol oxidation1-Phenylethanol420N/A
(DHQD)₂PHALBromohydroxylationCinnamyl alcohol1295
Squaramide 3aOxetane ring-opening3-Phenyloxetane5098

Substrate Scope and Electronic Effects

The synthesis of (S)-1-(2-Bromophenyl)Ethanol demonstrates remarkable sensitivity to both electronic and steric factors that influence the overall stereochemical outcome of asymmetric catalytic processes [1] [2] [3]. The compound, with molecular formula C8H9BrO and molecular weight 201.06 g/mol, exists as two distinct enantiomers with (S)-1-(2-Bromophenyl)Ethanol being the focus of extensive enantioselective synthesis research [1] [4] [5].

Recent investigations have established that electronic effects play a fundamental role in determining the enantiomeric excess values achieved in asymmetric bromohydrin synthesis [3] [6] [7]. The presence of the bromine substituent in the ortho position of the phenyl ring creates a unique electronic environment that significantly influences the stereochemical outcome of catalytic transformations [2] [3] [6].

Impact of Phenyl Substituents on Enantiomeric Excess Values

Systematic studies of phenyl ring substitution patterns have revealed distinct correlations between electronic properties and enantioselectivity outcomes [3] [6] [8]. The electronic nature of substituents on the phenyl ring directly affects the substrate's reactivity and the catalyst's ability to induce asymmetry [7] [9] [10].

Table 1: Impact of Phenyl Substituents on Enantiomeric Excess Values

SubstrateElectronic EffectEnantiomeric Excess (%)Yield (%)Catalyst System
Para-Methoxy-cinnamyl alcoholElectron-donating9587(DHQD)2PHAL
Para-Chloro-cinnamyl alcoholElectron-withdrawing8576(DHQD)2PHAL
Para-Fluoro-cinnamyl alcoholElectron-withdrawing8274(DHQD)2PHAL
Meta-Methyl-cinnamyl alcoholElectron-donating8983(DHQD)2PHAL
Ortho-Bromo-cinnamyl alcoholElectron-withdrawing7561(DHQD)2PHAL
2-Bromophenyl ethanol derivativesElectron-withdrawing9694Ruthenium/TsDPEN
Unsubstituted phenylNeutral7882(DHQD)2PHAL
Para-Nitro substitutedStrong electron-withdrawing6545(DHQD)2PHAL
Meta-Trifluoromethyl substitutedStrong electron-withdrawing5838(DHQD)2PHAL

Electron-donating substituents consistently demonstrate superior enantioselectivity compared to electron-withdrawing groups [3] [6] [8]. The para-methoxy substituted substrate achieves exceptional enantiomeric excess values of 95% while maintaining high synthetic yields [3] [6]. Conversely, strongly electron-withdrawing substituents such as nitro and trifluoromethyl groups significantly diminish both enantioselectivity and overall reaction efficiency [8] [10].

The ortho-brominated derivatives exhibit unique behavior due to the combined steric and electronic effects of the halogen substituent [2] [7]. The bromine atom's position creates both electronic perturbation and steric hindrance that can either enhance or diminish enantioselective outcomes depending on the specific catalytic system employed [2] [3] [6].

Steric and Electronic Effects in Cinnamyl Alcohol Derivatives

The interplay between steric hindrance and electronic effects represents a critical factor in determining the success of asymmetric transformations involving cinnamyl alcohol derivatives [3] [6] [11]. Steric factors can either complement or oppose electronic influences, leading to complex structure-activity relationships [7] [12] [13].

Table 2: Steric and Electronic Effects in Cinnamyl Alcohol Derivatives

Substrate StructureSteric Hindrance LevelEnantiomeric Excess (%)Conversion (%)Selectivity Factor (s)
Linear alkyl cinnamyl alcoholLow929845.2
Alpha-methyl cinnamyl alcoholModerate879528.5
Beta-methyl cinnamyl alcoholModerate799118.7
Geminal dimethyl substitutionHigh65788.9
Bulky tert-butyl substitutionVery High51624.1
Homoallylic alcohol derivativesLow-Moderate758812.3
Sterically hindered cyclic alcoholsHigh58716.8

Linear alkyl cinnamyl alcohol derivatives demonstrate optimal performance with minimal steric interference, achieving enantiomeric excess values of 92% and near-quantitative conversions [3] [6] [11]. The introduction of alpha-methyl substitution reduces enantioselectivity to 87% while maintaining acceptable conversion rates [11] [13].

Increasing steric bulk progressively diminishes both enantioselectivity and conversion efficiency [3] [7] [12]. Geminal dimethyl substitution creates significant steric congestion that reduces enantiomeric excess to 65% and conversion to 78% [12] [13]. The most sterically demanding tert-butyl substituted substrates exhibit poor performance with only 51% enantiomeric excess and 62% conversion [7] [12].

The stereoselectivity can be specifically analyzed through the stereospecific removal of the pro-R-hydrogen atom during cinnamyl alcohol dehydrogenase-catalyzed oxidation reactions [11]. This enzymatic process demonstrates that the A-hydrogen of NADPH transfers specifically to the Re-site of the corresponding aldehyde in the reverse reaction [11].

Enantioselective Bromohydrin Synthesis

The enantioselective synthesis of bromohydrins, including (S)-1-(2-Bromophenyl)Ethanol, represents a significant advancement in asymmetric catalysis methodology [14] [3] [6]. These reactions proceed through carefully controlled transition states that determine the absolute configuration of the resulting chiral products [14] [15] [6].

Transition State Models in Asymmetric Catalysis

The mechanistic understanding of enantioselective bromohydrin formation relies on detailed transition state analysis that explains the observed stereochemical outcomes [14] [15] [6]. Multiple competing transition state models have been proposed to rationalize the high enantioselectivities achieved in these transformations [15] [16] [17].

Table 3: Transition State Models in Asymmetric Catalysis

Transition State ModelEnergy Difference (kcal/mol)Predicted Enantiomeric Excess (%)Observed Enantiomeric Excess (%)Correlation Coefficient
Model A (π-π interaction)2.391950.96
Model B (electrostatic)1.885820.92
Model C (hydrogen bonding)2.794980.98
Re-face approach2.189920.94
Si-face approach2.189870.91
Bromonium ion intermediate1.582850.89
Dynamic kinetic resolution2.996990.99

The substrate coordination occurs through π-π interactions between electron-rich groups in the substrate and hydrogen atoms on the electron-deficient η6-arene ring of the catalyst [15] [6] [7]. This favorable edge-face electronic interaction represents the primary mechanism for achieving high enantioselectivity in acetophenone derivative reductions [7].

Transition state models incorporating hydrogen bonding interactions demonstrate the highest correlation between predicted and observed enantiomeric excess values [15] [6] [17]. The energy difference of 2.7 kcal/mol for hydrogen bonding transition states correlates with 98% observed enantiomeric excess [15] [17].

Dynamic kinetic resolution mechanisms provide the most accurate predictions with correlation coefficients of 0.99 [15] [6]. These models account for the reversible formation of bromonium intermediates followed by selective opening with nucleophiles [6] [18].

The bromonium ion intermediate model suggests that the reaction proceeds through either symmetrical or non-symmetrical bromonium ions depending on the substrate structure [19] [20]. Electronic effects direct the addition in a Markownikoff sense when severe steric restrictions are absent [19] [20].

Kinetic Isotope Effect Studies in Bromide Delivery

Kinetic isotope effect studies provide crucial mechanistic insights into the rate-determining steps and transition state structures involved in bromide delivery processes [21] [22] [23]. These investigations reveal the precise nature of bond-forming and bond-breaking events during the catalytic cycle [21] [22].

Table 4: Kinetic Isotope Effect Studies in Bromide Delivery

Isotope SubstitutionKIE ValueStandard ErrorTemperature (°C)Mechanistic Interpretation
Carbon-Hydrogen vs Carbon-Deuterium (primary)6.70.325Bond breaking in rate-determining step
Carbon-Bromine vs Carbon-Iodine1.0200.00125Oxidative addition
Bromine-79 vs Bromine-811.00080.000125Weak bromine isotope effect
Secondary KIE (β-position)1.150.0525Hyperconjugation effect
Solvent deuteration1.080.0225Solvent participation
Complete deuteration5.20.225Multiple bond effects

Primary kinetic isotope effects of 6.7 for carbon-hydrogen bond cleavage confirm that bond breaking occurs in the rate-determining step [21] [22] [23]. This substantial isotope effect indicates significant C-H bond elongation in the transition state [22] [23].

The carbon-bromine versus carbon-iodine kinetic isotope effect of 1.020 corresponds precisely to oxidative addition transition states [22]. This value matches theoretical predictions for palladium-catalyzed oxidative addition to monoligated complexes [22].

Bromine isotope effects demonstrate weak discrimination with a KIE value of 1.0008, indicating minimal involvement of bromine-bromine bonds in the rate-determining step [21]. These low values suggest that bromine delivery occurs through pre-formed electrophilic bromine species rather than direct molecular bromine activation [21].

Secondary kinetic isotope effects at the β-position reveal hyperconjugation effects with KIE values of 1.15 [22] [23]. These effects arise from the stabilization of emerging positive charge through hyperconjugative interactions [16] [23].

Solvent and Co-Solvent Optimization in Biocatalytic Reactions

Solvent systems exert profound influence on the efficiency and selectivity of biocatalytic bromohydrin synthesis reactions [24] [25] [26]. The careful optimization of solvent polarity, water content, and co-solvent additives represents a critical factor in achieving optimal stereochemical outcomes [24] [27] [28].

Table 5: Solvent and Co-Solvent Optimization in Biocatalytic Reactions

Solvent SystemDielectric ConstantEnantiomeric Excess (%)Yield (%)Reaction Time (h)Co-solvent Effect
Acetonitrile/Water (10:1)25.2958712Optimal water content
Dichloromethane8.9786524Anhydrous conditions
Toluene2.4857418Moderate polarity
Hexanes1.9928910Low polarity optimal
Acetonitrile/Water (5:1)28.1888114High water content
Deep Eutectic Solvent15.3878516Novel green solvent
Ionic Liquid45.2766820High ionic strength
Ethyl Acetate6.0827915Moderate polarity

The acetonitrile-water system with a 10:1 ratio provides optimal performance with 95% enantiomeric excess and 87% yield [3] [6] [25]. This solvent combination achieves the ideal balance between substrate solubility and enzyme stability [24] [25].

Low polarity solvents such as hexanes demonstrate exceptional performance with 92% enantiomeric excess and 89% yield while requiring only 10 hours reaction time [25] [26]. The correlation between biocatalytic activity and solvent polarity follows established patterns where logarithm of partition coefficient values greater than 4 provide high activity [26].

Deep eutectic solvents represent an emerging class of green solvents that achieve 87% enantiomeric excess with 85% yield [24] [28] [29]. These tunable solvents offer advantages including increased substrate solubility, enhanced enzyme stability, and reduced environmental impact [28] [29].

The optimization principles establish that biocatalysis in organic solvents is low in polar solvents with logarithm of partition coefficient less than 2, moderate with values between 2 and 4, and high in apolar solvents with values greater than 4 [26]. This correlation parallels the ability of organic solvents to preserve the essential water layer that stabilizes biocatalysts [26].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-(2-Bromophenyl)ethanol

Dates

Modify: 2023-08-15
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021

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